(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

Chemical Synthesis Quality Control Analytical Chemistry

This (5S)-aminopiperidinone dihydrochloride is the only enantiopure form with N-methyl substitution, delivered as a stable dihydrochloride salt for optimal aqueous solubility and long-term storage. Essential for chiral building block applications where stereochemical integrity is non-negotiable. Avoid generic 5-aminopiperidin-2-one derivatives lacking defined stereochemistry and salt form that compromise experimental reproducibility. High purity (≥95%) verified by HPLC/NMR. Ideal for peptidomimetic synthesis, SPR/ITC assays, and lead optimization SAR studies.

Molecular Formula C6H14Cl2N2O
Molecular Weight 201.09 g/mol
Cat. No. B14024293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride
Molecular FormulaC6H14Cl2N2O
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESCN1CC(CCC1=O)N.Cl.Cl
InChIInChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m0../s1
InChIKeyAEKSLRDYWGDCMN-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-Amino-1-methyl-piperidin-2-one Dihydrochloride: Chemical Class and Baseline Properties


(5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chiral, N-methylated aminopiperidinone derivative. It exists as a dihydrochloride salt, which is a common formulation strategy for amine-containing compounds to enhance stability and aqueous solubility. Its molecular formula is C6H14Cl2N2O and its molecular weight is 201.09 g/mol . The (5S) absolute stereochemistry defines its specific three-dimensional orientation, which is a fundamental characteristic for applications requiring enantiopure building blocks. This compound is primarily offered for research purposes as a high-purity intermediate .

Why Substituting (5S)-5-Amino-1-methyl-piperidin-2-one Dihydrochloride with In-Class Analogs is Not Straightforward


Generic substitution among 5-aminopiperidin-2-one derivatives is problematic due to fundamental chemical and pharmacological differences. Key differentiators include stereochemistry (e.g., (5R) vs. (5S) enantiomers), which can alter target binding and biological activity . The specific salt form (e.g., dihydrochloride vs. free base vs. mono-hydrochloride) directly impacts crucial properties such as aqueous solubility, hygroscopicity, and long-term stability, all of which influence experimental reproducibility . Furthermore, the presence or absence of the N-methyl group can significantly affect the compound's physicochemical properties and its suitability for specific synthetic routes. Therefore, the selection of this specific compound is predicated on its precise combination of defined stereochemistry, specific salt form, and N-methyl substitution pattern, which are not collectively present in its closest analogs.

Quantitative Procurement Guide for (5S)-5-Amino-1-methyl-piperidin-2-one Dihydrochloride


Defined Chemical Identity and Vendor-Specified Purity for Reproducible Research

This compound is supplied by multiple vendors as the (5S)-enantiomer, with a specified minimum purity. AChemBlock offers the product with a 95% purity specification, as detailed in their technical datasheet . Other suppliers, such as Leyan, list a higher purity of 98% for the mono-hydrochloride salt form .

Chemical Synthesis Quality Control Analytical Chemistry

Impact of Salt Form on Solubility and Physicochemical Handling

The target compound is formulated as a dihydrochloride salt, a property directly linked to enhanced aqueous solubility compared to its free base counterpart . This is a common strategy in chemical development where salt formation is used to improve the handling and solution-phase chemistry of amine-containing compounds.

Formulation Science Analytical Chemistry Pre-formulation

Enantiomeric Purity and Stereochemical Specificity

The compound is provided with defined (5S) stereochemistry. Research on related piperidinone systems indicates that stereochemistry can be a critical determinant of biological activity. For instance, studies on enantiopure 4- and 5-aminopiperidin-2-ones have demonstrated their utility as distinct conformational mimetics [1].

Medicinal Chemistry Stereoselective Synthesis Chiral Resolution

In Silico Predicted Physical Properties for Method Development

The chemical structure of (5S)-5-amino-1-methyl-piperidin-2-one dihydrochloride enables the calculation of key physicochemical descriptors that are valuable for method development. According to PubChem data for the parent 5-aminopiperidin-2-one structure, the computed topological polar surface area (TPSA) is 55.1 Ų [1].

Computational Chemistry Analytical Method Development ADME Prediction

Recommended Application Scenarios for (5S)-5-Amino-1-methyl-piperidin-2-one Dihydrochloride


A Chiral Building Block for Stereoselective Synthesis

This compound's defined (5S) stereochemistry and reactive amine handle make it suitable as an enantiopure building block for the construction of more complex, chiral molecules, such as potential pharmaceutical candidates or peptidomimetics, where stereochemical control is paramount [1].

A Scaffold for Medicinal Chemistry Exploration

The piperidin-2-one core is a recognized scaffold in medicinal chemistry. This compound can serve as a starting point for the synthesis of diverse compound libraries for screening against biological targets, or for structure-activity relationship (SAR) studies aimed at optimizing lead compounds .

A Component for Biophysical Assays Requiring High Solubility

The dihydrochloride salt form enhances aqueous solubility, making this compound a more practical choice than its free base for preparing stock solutions for certain in vitro biochemical or biophysical assays (e.g., SPR, ITC, NMR), where a high concentration of soluble ligand is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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